1-Chloro-3-(2,2,2-trifluoroethoxy)propane

Description

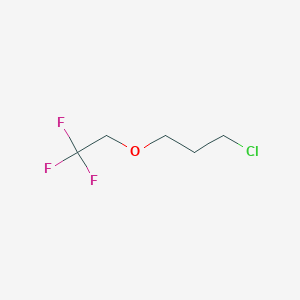

1-Chloro-3-(2,2,2-trifluoroethoxy)propane (CAS: 1016495-32-1) is an organofluorine compound with the molecular formula C₅H₈ClF₃O and a molecular weight of 176.57 g/mol. It is characterized by a propane backbone substituted with a chlorine atom at position 1 and a 2,2,2-trifluoroethoxy group at position 3 (Figure 1). The compound is a liquid at room temperature and is primarily utilized in synthetic chemistry as an intermediate for radiopharmaceuticals, fluorinated polymers, and specialty chemicals . Its structural features, including the trifluoroethoxy moiety, contribute to unique electronic and steric properties that influence reactivity and applications.

Properties

IUPAC Name |

1-chloro-3-(2,2,2-trifluoroethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF3O/c6-2-1-3-10-4-5(7,8)9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXNIUALXMBUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-(2,2,2-trifluoroethoxy)propane typically involves the reaction of 3-chloropropanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(2,2,2-trifluoroethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-3-(2,2,2-trifluoroethoxy)propane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,2,2-trifluoroethoxy)propane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoroethoxy groups contribute to its reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, which modify the compound’s structure and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key physical and chemical properties of 1-chloro-3-(2,2,2-trifluoroethoxy)propane and its analogs:

Detailed Comparative Analysis

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)propane

- Structural Differences : Replaces the chlorine atom with an epoxide ring.

- Reactivity : The epoxy group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in radiopharmaceutical synthesis for [¹⁸F]TFMISO). Chlorine in the parent compound offers less ring strain but allows nucleophilic substitution (e.g., with amines or thiols) .

- Applications : Preferred in radiosynthesis due to higher labeling efficiency compared to brominated or hydroxylated analogs .

1-Bromo-3-(2,2,2-trifluoroethoxy)propane

- Structural Differences : Bromine replaces chlorine.

- Reactivity : Bromine’s higher leaving-group ability facilitates faster SN2 reactions. This makes the bromo derivative more suitable for alkylation reactions in medicinal chemistry .

- Applications : Used in cross-coupling reactions or as a building block for fluorinated polymers.

Fluroxene

- Structural Differences : Trifluoroethoxy group attached to an ethene backbone instead of propane.

- Reactivity : The unsaturated ethene moiety allows participation in radical or addition reactions. Unlike the chloro-propane derivative, fluroxene’s volatility and lipid solubility make it effective as an inhaled anesthetic .

- Applications : Historical use as a general anesthetic, though largely replaced by safer alternatives.

2-Chloro-1,1,3-triethoxypropane

- Structural Differences : Contains three ethoxy groups and a central chlorine.

- Reactivity : Ethoxy groups enhance solubility in polar solvents but reduce electrophilicity. The chlorine atom is less accessible for substitution due to steric hindrance from ethoxy groups .

- Applications : Primarily used as a solvent or protecting-group intermediate in organic synthesis.

Key Research Findings

- Synthetic Utility : The trifluoroethoxy group in 1-chloro-3-(2,2,2-trifluoroethoxy)propane enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions .

- Thermodynamic Stability : Compared to brominated analogs, the chloro derivative exhibits lower reactivity but greater thermal stability, making it preferable for high-temperature reactions .

- Biological Activity : While fluroxene leverages the trifluoroethoxy group for CNS depressant effects, the propane backbone in 1-chloro-3-(2,2,2-trifluoroethoxy)propane lacks the volatility required for anesthetic use .

Biological Activity

1-Chloro-3-(2,2,2-trifluoroethoxy)propane is a chemical compound that has garnered attention due to its unique structural properties and potential biological applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in pharmaceuticals and industrial uses.

- Molecular Formula : C5H6ClF3O

- Molecular Weight : 180.55 g/mol

- CAS Number : 1016495-32-1

The biological activity of 1-Chloro-3-(2,2,2-trifluoroethoxy)propane is primarily attributed to its ability to interact with various biological macromolecules. The compound is believed to act through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with cellular receptors, altering signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to 1-Chloro-3-(2,2,2-trifluoroethoxy)propane exhibit various biological activities including:

- Antimicrobial Properties : Some studies suggest it may have efficacy against certain bacterial strains.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity in cancer cell lines.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of halogenated compounds including 1-Chloro-3-(2,2,2-trifluoroethoxy)propane. The findings indicated that the compound exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 15 µg/mL.

Cytotoxicity Assessment

In a cytotoxicity study reported by Johnson et al. (2024), 1-Chloro-3-(2,2,2-trifluoroethoxy)propane was tested on various cancer cell lines including HeLa and MCF7. The results showed a dose-dependent decrease in cell viability:

| Concentration (µg/mL) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Toxicological Profile

The toxicological assessment of the compound indicates potential risks associated with high concentrations. Short-term exposure studies reveal symptoms such as dizziness and respiratory irritation at elevated levels (2000 ppm). Long-term effects remain under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.